![molecular formula C17H18N4OS B14376236 N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea CAS No. 89334-64-5](/img/structure/B14376236.png)
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aldehydes, cyanogen bromide, or carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea, involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce benzimidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides. This allows them to inhibit various enzymes and disrupt biological processes, leading to their pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea include:
- Thiabendazole
- Albendazole
- Mebendazole
- Fenbendazole
- Omeprazole
- Lansoprazole
Uniqueness
What sets N-[1-(1H-Benzimidazol-2-yl)ethyl]-N’-(4-methoxyphenyl)thiourea apart from other benzimidazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with different molecular targets and exhibit a range of pharmacological activities, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
89334-64-5 |
|---|---|
Formule moléculaire |
C17H18N4OS |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C17H18N4OS/c1-11(16-20-14-5-3-4-6-15(14)21-16)18-17(23)19-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H,20,21)(H2,18,19,23) |
Clé InChI |
KGMITXMGYPQVCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


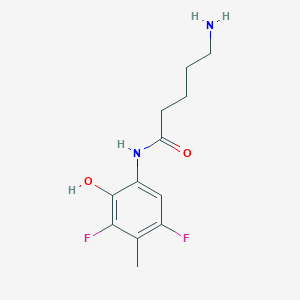
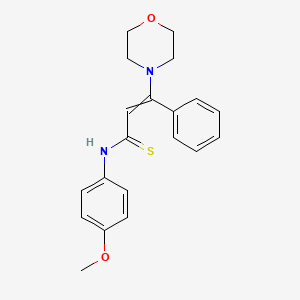
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
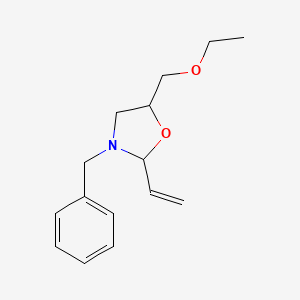
phenylsilane](/img/structure/B14376198.png)

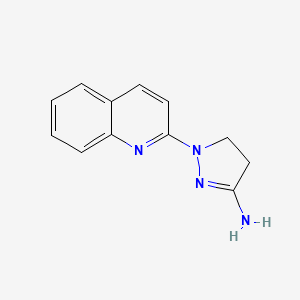
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
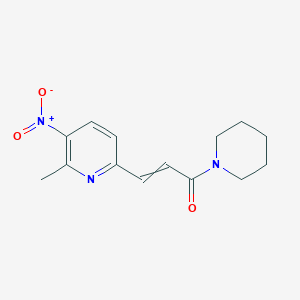
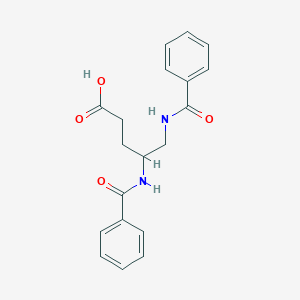

methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)
